Product packaging for Boc-NH-C6-Br(Cat. No.:CAS No. 142356-33-0)

Boc-NH-C6-Br

Cat. No.: B028196
CAS No.: 142356-33-0
M. Wt: 280.20 g/mol
InChI Key: NXQXVXILNVTMNA-UHFFFAOYSA-N
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Description

Contextualizing tert-Butyl (6-bromohexyl)carbamate within Contemporary Organic Synthesis

In the landscape of modern organic chemistry, the demand for efficient and versatile molecular building blocks is paramount. Tert-Butyl (6-bromohexyl)carbamate fits this role by serving as a heterobifunctional linker. bldpharm.com This means it possesses two different reactive sites, allowing for the sequential and controlled connection of different molecular fragments.

Its applications are diverse, notably in the development of sophisticated molecules for biomedical research. For instance, it is utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies. chemsrc.com Furthermore, it plays a crucial role as a linker in the creation of Proteolysis Targeting Chimeras (PROTACs). nih.govbroadpharm.com PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov The defined six-carbon chain of the bromohexyl moiety provides a flexible spacer, which is often critical for optimizing the biological activity of such complex molecules. nih.govbroadpharm.com

Significance of the Boc-Protecting Group in tert-Butyl (6-bromohexyl)carbamate Chemistry

The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.comwikipedia.org Its prevalence is due to a combination of stability and ease of removal, a concept known as orthogonality. total-synthesis.com

The Boc group effectively shields the amine's reactivity, rendering it inert to a wide array of chemical conditions, particularly basic and nucleophilic reagents. nih.gov This stability is crucial as it allows chemists to perform reactions selectively at the other end of the molecule—the bromohexyl moiety—without unintended interference from the amine. msu.edu

Once the desired modifications at the bromo- end are complete, the Boc group can be readily removed under mild acidic conditions. total-synthesis.com Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol (B129727) are commonly employed for this deprotection step. wikipedia.orgchemistrysteps.com The mechanism involves the protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine along with carbon dioxide. chemistrysteps.com This controlled "unmasking" of the amine allows it to then participate in subsequent chemical transformations, such as amide bond formation or alkylation.

Table 1: Comparison of Common Amine Protecting Groups total-synthesis.com

Protecting GroupAbbreviationCleavage Condition
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)
9-FluorenylmethoxycarbonylFmocBasic (e.g., Piperidine)
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂)
AllyloxycarbonylAllocTransition Metal Catalysis (Pd)

This table illustrates the orthogonality of the Boc group compared to other common amine protecting groups, highlighting its utility in complex synthetic strategies.

The Role of the Bromohexyl Moiety in Facilitating Chemical Transformations

The 6-bromohexyl portion of the molecule serves two primary functions: it acts as a flexible spacer and provides a reactive site for nucleophilic substitution. pharmaffiliates.com The bromine atom is an excellent leaving group, meaning it is readily displaced when attacked by a nucleophile—an atom or molecule with a pair of electrons to donate.

This reactivity allows the tert-butyl (6-bromohexyl)carbamate to be coupled with a wide variety of nucleophiles, thereby tethering the Boc-protected aminohexyl chain to different molecular scaffolds. solubilityofthings.com Common nucleophilic substitution reactions involving the bromohexyl group include:

Alkylation of amines: To form secondary or tertiary amines.

Alkylation of phenols or alcohols: To create ethers.

Alkylation of thiols: To generate thioethers.

Reaction with carboxylates: To form esters.

Reaction with azides: To produce alkyl azides, which are precursors for "click chemistry" reactions.

This versatility is exploited in numerous synthetic endeavors. For example, in the synthesis of novel histone deacetylase (HDAC) inhibitors, which are being investigated as anti-cancer agents, similar bromo-functionalized linkers are used to connect different pharmacophoric elements. nih.govnih.gov The ability to easily form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds makes tert-butyl (6-bromohexyl)carbamate an invaluable tool for medicinal chemists and synthetic chemists alike. mdpi.com

Table 2: Physicochemical Properties of tert-Butyl (6-bromohexyl)carbamate nih.gov

PropertyValue
Molecular Formula C₁₁H₂₂BrNO₂
Molecular Weight 280.21 g/mol
Appearance Solid Liquid Mixture
Storage Temperature 2-8°C

This table summarizes key physical and chemical properties of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22BrNO2 B028196 Boc-NH-C6-Br CAS No. 142356-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-bromohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXVXILNVTMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583411
Record name tert-Butyl (6-bromohexyl)carbamate
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Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142356-33-0
Record name tert-Butyl (6-bromohexyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142356-33-0
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Synthetic Methodologies for Tert Butyl 6 Bromohexyl Carbamate and Its Derivatives

Established Synthetic Routes to tert-Butyl (6-bromohexyl)carbamate

The preparation of tert-butyl (6-bromohexyl)carbamate is typically achieved through a two-step process, beginning with the protection of an amino alcohol followed by the conversion of the hydroxyl group to a bromide.

Synthesis from 6-Aminohexan-1-ol and Di-tert-butyl Dicarbonate (B1257347)

The most common and direct synthesis begins with the selective protection of the amino group of 6-aminohexan-1-ol. This is accomplished using di-tert-butyl dicarbonate (Boc₂O), a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines.

The reaction involves the dropwise addition of 6-amino-1-hexanol (B32743) dissolved in a suitable solvent, such as methanol (B129727) or methylene (B1212753) chloride, to a solution of di-tert-butyl dicarbonate in the same solvent at room temperature. prepchem.comprepchem.com The mixture is typically stirred for several hours to ensure complete reaction. prepchem.com The resulting intermediate, tert-butyl (6-hydroxyhexyl)carbamate, is often obtained as an oil or a low-melting solid after removal of the solvent and can be used in the subsequent step without further purification. prepchem.comprepchem.com

The subsequent conversion of the hydroxyl group to a bromide is a standard transformation in organic synthesis. This is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an appropriate solvent like dichloromethane (B109758). This step yields the final product, tert-butyl (6-bromohexyl)carbamate.

Table 1: Synthesis of tert-Butyl (6-hydroxyhexyl)carbamate

Reactant 1 Reactant 2 Solvent Reaction Time Product
6-Aminohexan-1-ol Di-tert-butyl dicarbonate Methanol 4 hours tert-Butyl (6-hydroxyhexyl)carbamate prepchem.com
6-Aminohexan-1-ol Di-tert-butyl dicarbonate Methylene chloride Overnight tert-Butyl (6-hydroxyhexyl)carbamate prepchem.com

Alternative Synthetic Pathways and Reaction Conditions

While the route from 6-aminohexan-1-ol is prevalent, other strategies can be employed for the synthesis of carbamates. General methods for carbamate (B1207046) formation could be adapted for tert-butyl (6-bromohexyl)carbamate. For instance, the reaction of an alcohol with an isocyanate in the presence of a suitable catalyst can form a carbamate. In this context, 6-bromohexyl isocyanate could react with tert-butanol.

Another approach involves the use of chloroformates. The reaction of tert-butyl chloroformate with 6-bromohexylamine would also yield the desired product. The choice of solvent can significantly impact the yield of carbamate synthesis, with benzene (B151609) and methylene chloride often providing superior results. orgsyn.org Furthermore, for certain carbamation reactions, the rate of stirring has been observed to affect the yield, with slower stirring speeds (40–120 rpm) being optimal in specific cases. orgsyn.org

Targeted Synthesis of Functionalized tert-Butyl (6-bromohexyl)carbamate Analogs

The functionalization of the tert-butyl (6-bromohexyl)carbamate structure allows for the creation of a diverse range of molecules with tailored properties. Modifications can be introduced on the alkyl chain or by the addition of aromatic and heterocyclic moieties.

Strategies for Alkyl Chain Modifications in Carbamate Derivatives

Modifications to the six-carbon alkyl chain of tert-butyl (6-bromohexyl)carbamate can be achieved through various synthetic strategies. One approach is to start with a different bifunctional precursor. For example, using a longer or shorter amino alcohol in the initial step would result in a homologous series of the target molecule.

More complex modifications can involve the introduction of substituents along the alkyl chain. This could be achieved by starting with a substituted diol or amino alcohol. For instance, a chiral amino alcohol could be used to introduce stereocenters into the final molecule.

Recent advances in catalysis offer novel methods for alkyl chain functionalization. For example, nickel-catalyzed reductive carboxylation reactions with CO₂ can be used to introduce carboxylic acid groups into alkyl halides. acs.org While this has been demonstrated for secondary alkyl halides, similar principles could potentially be adapted for the functionalization of the alkyl chain in carbamate derivatives. acs.org

Approaches for Introducing Aromatic and Heterocyclic Functional Groups

A significant area of interest is the attachment of aromatic and heterocyclic groups to the carbamate structure, often leading to compounds with potential biological activity. These groups can be introduced at various positions, most commonly by reacting the terminal bromide of tert-butyl (6-bromohexyl)carbamate with a nucleophilic aromatic or heterocyclic compound.

For example, a series of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio)hexylcarbamate has been synthesized by reacting tert-butyl (6-bromohexyl)carbamate with 6-mercaptopurine (B1684380) in the presence of a base. researchgate.net Similarly, reaction with other nucleophilic heterocycles, such as phenols or thiophenols, can be used to introduce a wide variety of functional groups.

Another strategy involves the synthesis of carbamate derivatives where an aromatic or heterocyclic ring is directly attached to the carbamate nitrogen. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has been synthesized through the condensation of tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids. nih.govresearchgate.net This approach allows for the incorporation of a wide range of substituted aromatic rings.

Table 2: Examples of Functionalized tert-Butyl Carbamate Derivatives

Starting Carbamate Reactant Functional Group Introduced
tert-Butyl (6-bromohexyl)carbamate 6-Mercaptopurine Purine (heterocycle) researchgate.net
tert-Butyl 2-aminophenylcarbamate Substituted Benzoic Acids Substituted Phenyl (aromatic) nih.govresearchgate.net

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing the yield and efficiency of the synthesis of tert-butyl (6-bromohexyl)carbamate and its derivatives is crucial for both laboratory-scale research and potential larger-scale production. Several factors can be fine-tuned to improve reaction outcomes.

For the initial Boc protection step, the choice of solvent can be important. While both methanol and methylene chloride are effective, the solubility of the starting materials and the ease of product isolation can influence the final yield. prepchem.comprepchem.com The stoichiometry of the reactants is also critical; using a slight excess of either the amine or the di-tert-butyl dicarbonate can be employed to drive the reaction to completion, although this can complicate purification. A 1:1 molar ratio is commonly used. prepchem.comprepchem.com

In the subsequent bromination step, the choice of brominating agent and reaction conditions (temperature, reaction time) are key parameters to optimize. Over-reaction or side reactions can be minimized by careful control of these variables.

For the synthesis of functionalized analogs, the choice of base and solvent is critical for nucleophilic substitution reactions involving the terminal bromide. The use of a non-nucleophilic base, such as cesium carbonate or triethylamine, is common to avoid competing reactions. researchgate.net The reaction temperature can also be adjusted to control the rate of reaction and minimize the formation of byproducts.

In multi-step syntheses, such as the preparation of substituted benzamido derivatives, the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) can significantly improve the efficiency of amide bond formation. nih.govresearchgate.net Optimization of the stoichiometry of these reagents and the reaction conditions is essential for achieving high yields.

Addressing Steric Challenges in Alkylation Reactions

The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis. youtube.com Its primary function is to decrease the basicity and nucleophilicity of the amine's lone pair of electrons by delocalizing them through resonance with the adjacent carbonyl group. youtube.com However, the bulky nature of the tert-butyl component introduces significant steric hindrance, which can impede the progress of alkylation reactions at or near the protected nitrogen atom.

To overcome these steric challenges, specialized catalytic systems have been developed. Research has shown that using a phosphazene base, such as 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine (BEMP), can facilitate highly efficient alkylation reactions. nih.gov This mild base can effectively catalyze the nucleophilic ring-opening of N-sulfonyl aziridines. nih.gov Furthermore, employing phase-transfer catalysis in conjunction with such bases can render these reactions highly asymmetric, achieving excellent stereocontrol. nih.gov This approach allows for the incorporation of various nitrogen protecting groups, including carbamates, into the final alkylated products. nih.gov

Impact of Solvent Systems on Reaction Outcomes

The selection of a solvent system is a critical parameter that can significantly influence the yield and purity of products in the synthesis of carbamates and their derivatives. orgsyn.org The solvent's polarity, ability to solvate reactants and intermediates, and its own reactivity can dramatically alter the reaction pathway and efficiency.

For the formation of tert-butyl carbamates, the choice of solvent has been shown to markedly affect the reaction yield. orgsyn.org Studies have indicated that for many alcohols, using benzene or methylene chloride results in yields superior to those obtained in other solvents. orgsyn.org The impact of different solvents is evident across various synthetic procedures involving Boc-protected compounds. For instance, the alkylation of N-Boc protected aminopyridines has been successfully carried out using dimethyl sulfoxide (B87167) (DMSO) as the solvent in the presence of potassium tert-butoxide (t-BuOK). nih.gov In other syntheses, anhydrous ethyl acetate (B1210297) and diethyl ether have been employed effectively. mdpi.comgoogle.com

The following table summarizes various solvent systems used in the synthesis and reactions of tert-butyl carbamate derivatives.

Reaction TypeCompound(s)Solvent SystemBase/CatalystOutcome/YieldReference
Carbamate Synthesistert-butyl alcohol, sodium cyanateBenzeneTrifluoroacetic acidHigh yield (76-94%) orgsyn.org
N-AlkylationN-Boc-4-aminopyridine, Alkyl halidesDimethyl Sulfoxide (DMSO)t-BuOKModerate to acceptable yields nih.gov
Urea (B33335) Formationtert-butyl (6-aminohexyl)carbamate, 3-fluorophenyl isocyanateDiethyl ether (Et₂O)Et₃NFormation of white precipitate mdpi.com
CondensationN-BOC-D-serine, BenzylamineAnhydrous Ethyl AcetateN-methylmorpholineHigh yield (93.1%) google.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. This technique has been successfully applied to the synthesis of derivatives of tert-Butyl (6-bromohexyl)carbamate.

The utility of microwave irradiation is well-documented for nucleophilic substitution reactions. For example, it has been used for the amination of 6-chloropurine (B14466) derivatives in water, providing a green chemistry protocol with very good yields. mendeley.com This principle extends to reactions involving tert-Butyl (6-bromohexyl)carbamate as an alkylating agent. In one specific application, tert-Butyl (6-bromohexyl)carbamate was reacted with 6-Hydroxybenzo[d]thiazole-2-carbonitrile in the presence of a Zirconium oxynitrate catalyst. ambeed.com The use of microwave heating accelerated the reaction, affording the desired product efficiently. ambeed.com

Below are the details of a specific microwave-assisted reaction involving tert-Butyl (6-bromohexyl)carbamate.

Reactant 1Reactant 2CatalystSolventMicrowave ConditionsReference
tert-Butyl (6-bromohexyl)carbamate6-Hydroxybenzo[d]thiazole-2-carbonitrileZrO(NO₃)₂·H₂OAcetone100°C, 200W, 10 min ambeed.com

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 6 Bromohexyl Carbamate

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in tert-butyl (6-bromohexyl)carbamate is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups.

SN2 Reaction Pathways with Various Nucleophiles (e.g., Amines, Thiols)

The primary halide structure of tert-butyl (6-bromohexyl)carbamate favors the SN2 reaction mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. Common nucleophiles such as amines and thiols readily participate in this reaction. For instance, reaction with a primary amine would yield a secondary amine, while reaction with a thiol would result in a thioether. The efficiency of these reactions is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Application in Suzuki Coupling and Related Cross-Coupling Reactions

While direct Suzuki-Miyaura cross-coupling reactions typically involve aryl or vinyl halides, the principles can be extended to alkyl halides under specific catalytic conditions. libretexts.org The Suzuki coupling is a powerful method for forming carbon-carbon bonds, generally by reacting an organoboron compound with an organohalide using a palladium catalyst. libretexts.org For tert-butyl (6-bromohexyl)carbamate, this would involve coupling with a boronic acid or its ester to introduce an aryl or vinyl group at the terminal position of the hexyl chain. Although less common for alkyl bromides compared to their aryl counterparts, advancements in catalyst design, including the use of nickel catalysts, have expanded the scope of these reactions. nih.gov

Formation of Grignard Reagents and Carbon-Carbon Bond Formation

The bromine atom of tert-butyl (6-bromohexyl)carbamate can react with magnesium metal to form a Grignard reagent. libretexts.org This transformation converts the electrophilic carbon atom bonded to bromine into a nucleophilic one. The resulting organomagnesium compound is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. For example, it can react with carbonyl compounds such as aldehydes, ketones, and esters to produce secondary and tertiary alcohols, respectively. libretexts.orgyoutube.com It is important to note that the presence of the acidic N-H proton in the carbamate (B1207046) group could potentially interfere with the Grignard reagent formation, though the Boc protecting group mitigates this to some extent.

Derivatization Strategies via the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. acsgcipr.orgorganic-chemistry.org

Deprotection of the tert-Butyl Carbamate (Boc) Group under Acidic Conditions

The Boc group is readily cleaved under acidic conditions, liberating the free amine. acsgcipr.orgcommonorganicchemistry.com This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with hydrochloric acid (HCl) in an organic solvent like methanol (B129727) or ethyl acetate (B1210297). wikipedia.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate to form isobutene. commonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to yield the primary amine. commonorganicchemistry.com The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. organic-chemistry.orgmdpi.com

ReagentConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Common and effective method. wikipedia.org
Hydrochloric Acid (HCl)Methanol or Ethyl AcetateProvides the amine as a hydrochloride salt. wikipedia.org
Phosphoric AcidAqueous solutionAn environmentally benign option. organic-chemistry.org
Lewis Acids (e.g., AlCl₃)-Can offer selectivity in the presence of other acid-sensitive groups. wikipedia.org

Subsequent Functionalization of the Amine Moiety

Once the Boc group is removed to reveal the primary amine, this newly exposed functional group can undergo a vast array of chemical transformations. The resulting 6-bromohexylamine can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination reactions. This two-step sequence of deprotection followed by functionalization allows for the introduction of diverse molecular fragments, making tert-butyl (6-bromohexyl)carbamate a versatile intermediate in the synthesis of more complex molecules, including bioactive compounds and pharmaceuticals. nih.gov

Reaction TypeReagentsProduct
AcylationAcyl chloride, anhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine
SulfonylationSulfonyl chlorideSulfonamide

Reactivity of the Alkyl Chain

The alkyl chain of tert-butyl (6-bromohexyl)carbamate presents a versatile scaffold for a variety of chemical transformations. The presence of a terminal bromine atom and a six-carbon chain allows for a range of oxidative and reductive reactions, enabling the synthesis of diverse functionalized molecules while often preserving the integrity of the tert-butoxycarbonyl (Boc) protecting group.

Oxidation Reactions Leading to Carboxylic Acids or Ketones

The oxidation of the alkyl chain of tert-butyl (6-bromohexyl)carbamate can be strategically employed to introduce carbonyl functionalities, yielding either carboxylic acids or ketones.

One common approach to synthesize the corresponding aldehyde, tert-butyl (6-oxohexyl)carbamate, is through the Kornblum oxidation. orgsyn.orguidaho.edu This method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base. The reaction proceeds via a nucleophilic substitution of the bromide by DMSO, followed by a base-mediated elimination to furnish the aldehyde. uidaho.edu The resulting tert-butyl (6-oxohexyl)carbamate is a known compound, confirming the viability of this transformation. nih.gov

Further oxidation of the aldehyde to a carboxylic acid, namely tert-butyl (5-carboxypentyl)carbamate, can be achieved using various oxidizing agents. While direct oxidation of the alkyl bromide to the carboxylic acid is less common, a two-step process involving initial conversion to an alcohol followed by oxidation is a well-established strategy. nih.govlibretexts.org For instance, primary alcohols can be oxidized to carboxylic acids using reagents like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). libretexts.orggoogle.com It is noteworthy that the Boc protecting group is generally stable under these oxidative conditions. youtube.com

A direct conversion of a primary alkyl bromide to a carboxylic acid can also be achieved through reaction with a cyanide salt to form a nitrile, followed by hydrolysis. libretexts.org This method, however, results in a chain extension by one carbon atom.

Table 1: Oxidation Reactions of tert-Butyl (6-bromohexyl)carbamate Derivatives
Starting MaterialReagent(s)ProductReaction Type
tert-Butyl (6-bromohexyl)carbamate1. DMSO, basetert-Butyl (6-oxohexyl)carbamateKornblum Oxidation
tert-Butyl (6-hydroxyhexyl)carbamateJones Reagent (CrO₃, H₂SO₄, acetone)tert-Butyl (5-carboxypentyl)carbamateOxidation
tert-Butyl (6-bromohexyl)carbamate1. NaCN 2. H₃O⁺, heattert-Butyl (6-carboxyhexyl)carbamateNitrile Synthesis and Hydrolysis

Reduction Reactions to Form Amines or Alcohols

The alkyl bromide moiety in tert-butyl (6-bromohexyl)carbamate can be reduced to furnish either a terminal alcohol or be completely removed to yield the corresponding alkane.

The conversion of tert-butyl (6-bromohexyl)carbamate to its corresponding alcohol, tert-butyl (6-hydroxyhexyl)carbamate, is a key reduction transformation. This can be accomplished through hydrolysis of the alkyl bromide. While direct hydrolysis of primary alkyl bromides can be slow, the reaction can be facilitated by the use of certain reagents or conditions. prepchem.com The synthesis of tert-butyl (6-hydroxyhexyl)carbamate from 6-amino-1-hexanol (B32743) is a known process, indicating that the target molecule is stable and accessible. masterorganicchemistry.com

Alternatively, the reduction of the carbon-bromine bond can be achieved using hydride reagents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the alkyl halide and the carbamate group, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically selective for the reduction of aldehydes and ketones and may not readily reduce an alkyl bromide under standard conditions. libretexts.org However, specific conditions can be tailored to achieve the desired reduction.

The complete reduction of the alkyl bromide to an alkane, yielding tert-butyl hexylcarbamate, can also be performed, although this is a less common transformation in the context of creating functionalized derivatives.

Table 2: Reduction Reactions of tert-Butyl (6-bromohexyl)carbamate
Starting MaterialReagent(s)ProductReaction Type
tert-Butyl (6-bromohexyl)carbamateH₂Otert-Butyl (6-hydroxyhexyl)carbamateHydrolysis
tert-Butyl (6-bromohexyl)carbamateHydride reducing agentstert-Butyl (6-hydroxyhexyl)carbamateReduction

Applications of Tert Butyl 6 Bromohexyl Carbamate in Advanced Chemical Synthesis

Building Block in Complex Molecule Construction

The strategic placement of a reactive bromine atom and a protected primary amine within the same molecule allows chemists to introduce a six-carbon linker into various molecular scaffolds. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, revealing a nucleophilic amine. This controlled deprotection is a cornerstone of its utility, enabling chemists to meticulously build complex molecular architectures.

Precursor in the Synthesis of Pharmaceutical Agents and Agrochemicals

While specific, publicly disclosed examples of commercial pharmaceutical agents or agrochemicals synthesized directly from tert-Butyl (6-bromohexyl)carbamate are not extensively detailed in available literature, its role as a key intermediate is widely recognized in synthetic organic chemistry. The compound provides a flexible hexane-1,6-diamine synthon, a common structural motif in biologically active compounds. The bromohexyl moiety allows for initial coupling reactions, while the protected amine can be revealed at a later synthetic stage for further functionalization, a crucial strategy in the multi-step synthesis of complex drug candidates and novel agrochemical compounds. smolecule.combiosynce.com

Role in the Development of Targeted Therapies

A significant application of tert-Butyl (6-bromohexyl)carbamate is in the development of targeted therapies, particularly in the field of antibody-drug conjugates (ADCs). chemsrc.com ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug.

Tert-Butyl (6-bromohexyl)carbamate serves as a precursor for the synthesis of cleavable linkers in ADCs. chemsrc.combldpharm.com These linkers connect the antibody to the cytotoxic drug and are designed to be stable in the bloodstream but to release the drug upon reaching the target cancer cells. For instance, it has been utilized in the development of amatoxin-antibody conjugates, where the linker's integrity and subsequent cleavage are critical for the therapeutic efficacy and safety of the ADC. chemsrc.com

Application AreaSpecific Role of tert-Butyl (6-bromohexyl)carbamateExample
Targeted Cancer Therapy Precursor for cleavable linkers in Antibody-Drug Conjugates (ADCs)Development of amatoxin-antibody conjugates

Synthesis of Bioactive Molecules and Enzyme Inhibitors

The versatility of tert-Butyl (6-bromohexyl)carbamate extends to the synthesis of a variety of bioactive molecules and enzyme inhibitors. Its ability to introduce a flexible six-carbon chain is valuable in probing the binding pockets of enzymes and receptors.

One notable application is in the development of inhibitors for Casein Kinase 2 (CK2) , a serine/threonine kinase that is implicated in various human diseases, including cancer. The hexyl chain derived from tert-Butyl (6-bromohexyl)carbamate can be used to connect different pharmacophoric elements, leading to the creation of potent and selective CK2 inhibitors. The synthesis often involves the reaction of the bromohexyl group with a nucleophilic core structure, followed by deprotection of the Boc group and further elaboration of the resulting amine.

Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, tert-Butyl (6-bromohexyl)carbamate is a frequently employed intermediate for the synthesis of novel compounds with potential therapeutic applications. Its utility lies in its ability to serve as a scaffold for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Design and Synthesis of Cannabinoid Receptor Ligands

Tert-Butyl (6-bromohexyl)carbamate has been instrumental in the design and synthesis of ligands targeting cannabinoid receptors, such as CB1 and CB2. These receptors are involved in a wide range of physiological processes, and their modulation is a target for the treatment of various conditions, including pain, inflammation, and neurological disorders.

In the synthesis of cannabinoid receptor ligands, the hexyl chain of tert-Butyl (6-bromohexyl)carbamate is often used as a linker to connect a pharmacophore that binds to the receptor to another functional group that can modulate the ligand's properties, such as its selectivity or pharmacokinetic profile. The synthesis typically involves the alkylation of a phenolic or other nucleophilic group on a core scaffold with tert-Butyl (6-bromohexyl)carbamate. The Boc-protected amine can then be deprotected and further modified to introduce additional diversity into the final molecule.

Framework for Unsymmetrical Diureas and Related Compounds

Unsymmetrical diureas are an important class of compounds in medicinal chemistry, with some exhibiting activity as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. mdpi.comresearchgate.netresearchgate.netmdpi.com The synthesis of these molecules can be challenging due to the potential for the formation of symmetrical byproducts.

Tert-Butyl (6-bromohexyl)carbamate provides a strategic advantage in the synthesis of unsymmetrical diureas. researchgate.netresearchgate.net The synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate , a key intermediate for such compounds, illustrates this application. researchgate.netresearchgate.netmdpi.com In this process, the Boc-protected 6-aminohexan-1-amine (derived from tert-Butyl (6-bromohexyl)carbamate) is reacted with a substituted isocyanate, such as 3-fluorophenyl isocyanate. mdpi.com The Boc protecting group ensures that only one of the amino groups reacts, leading to the formation of the desired unsymmetrical urea (B33335). The resulting compound can then be deprotected to reveal the terminal amine for further functionalization, allowing for the creation of a diverse range of unsymmetrical diureas and related compounds for biological evaluation. researchgate.netresearchgate.net

Synthetic ApplicationRole of tert-Butyl (6-bromohexyl)carbamateExample of Synthesized Intermediate
Unsymmetrical Diurea Synthesis Serves as a mono-protected diamine precursor to control reactivity.tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate

Cleavable Linker in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker connecting the antibody and the cytotoxic payload is a critical component, influencing the ADC's stability, efficacy, and safety. Tert-Butyl (6-bromohexyl)carbamate serves as a precursor for cleavable linkers in ADC development. chemsrc.com

In the synthesis of novel ADCs, this compound provides a flexible hexyl spacer that can be incorporated into more complex linker systems. A key example is its use in the preparation of an amanitin-based ADC targeting CD74 for the potential treatment of T-cell lymphoma. google.com In this process, tert-Butyl (6-bromohexyl)carbamate is used to perform an O-alkylation of α-amanitin, a potent RNA polymerase II inhibitor. This reaction attaches the Boc-protected aminohexyl spacer to the payload. google.com Following this step, the Boc protecting group is cleaved to reveal the primary amine, which is then acylated with a DBCO (dibenzocyclooctyne) succinate. This final linker-payload construct can then be attached to an antibody, demonstrating the role of tert-Butyl (6-bromohexyl)carbamate as a foundational component in building the complete ADC.

Table 1: Synthesis Steps for Linker-Payload Precursor

Step Reactants Product Purpose of tert-Butyl (6-bromohexyl)carbamate
1 α-amanitin, tert-Butyl (6-bromohexyl)carbamate O-alkylated amanitin with Boc-protected linker Introduces a protected aminohexyl spacer onto the cytotoxic payload.
2 O-alkylated amanitin, Acid (e.g., TFA) Deprotected amino-linker-amanitin Removal of the Boc group to reveal a reactive amine.

Contributions to Material Science and Bioconjugation

The unique chemical handles of tert-Butyl (6-bromohexyl)carbamate make it a valuable reagent in material science and bioconjugation, enabling the precise engineering of functional surfaces, polymers, and drug delivery vehicles.

Development of Functionalized Polymers, Coatings, and Adhesives

The ability to introduce a protected primary amine onto a polymer backbone or surface is crucial for creating advanced functional materials. Tert-Butyl (6-bromohexyl)carbamate is employed to modify existing polymers to impart new properties, such as bio-adhesion and stimuli-responsiveness.

A notable application is in the development of a metal-ion-controlled hydrogel dressing with enhanced adhesive and antibacterial properties for accelerated wound healing. nih.gov In this research, tert-Butyl (6-bromohexyl)carbamate is first synthesized and then used to create a Boc-protected imidazole derivative. This derivative is subsequently grafted onto a hyaluronic acid (HA) backbone. The process involves:

Reacting tert-Butyl (6-bromohexyl)carbamate with imidazole to form the Boc-protected imidazole derivative.

Deprotecting the amine by removing the Boc group.

Covalently attaching the resulting amino-imidazole derivative to the carboxylic acid groups of the HA polymer chain.

This functionalization of hyaluronic acid with imidazole moieties, facilitated by the use of tert-Butyl (6-bromohexyl)carbamate as a spacer, is a key step in creating a hydrogel network. The resulting material exhibits robust adhesion to biological tissues, a critical property for effective wound dressings. nih.gov The study reported that the adhesion strength of the final hydrogel on pig skin could reach up to 6 kPa, demonstrating its potential as a bio-adhesive. nih.gov

Facilitating Attachment of Biomolecules for Drug Delivery Systems

Beyond ADCs, tert-Butyl (6-bromohexyl)carbamate is instrumental in designing sophisticated drug delivery systems where precise attachment of biomolecules or targeting ligands is required. Its role as a heterobifunctional linker is critical for constructing nanocarriers that can respond to specific physiological conditions.

One such application is the synthesis of a hypoxia-responsive nanomicelle for targeted tumor treatment. acs.org Researchers developed an amphiphilic polymer, poly(ethylene glycol)-phthalic acid-nitroimidazole (PEG–PA-NI), to form nanomicelles for the delivery of the chemotherapeutic drug doxorubicin. The synthesis of a key component, 6-(2-nitro-imidazol-1-yl)-hexylamine (NI-NH₂), relies on tert-Butyl (6-bromohexyl)carbamate.

Table 2: Key Synthesis Steps in Hypoxia-Responsive Polymer Construction

Step Key Reactants Intermediate/Product Role of tert-Butyl (6-bromohexyl)carbamate
1 2-nitroimidazole, tert-Butyl (6-bromohexyl)carbamate NI-NH-Boc Acts as an electrophile to alkylate the nitroimidazole, introducing the protected aminohexyl chain.
2 NI-NH-Boc, Trifluoroacetic acid (TFA) NI-NH₂ The Boc-protected amine is deprotected to yield the free amine necessary for subsequent conjugation.

In this system, the hexyl chain derived from tert-Butyl (6-bromohexyl)carbamate acts as a spacer, connecting the hypoxia-sensitive nitroimidazole moiety to the polymer backbone. The resulting amphiphilic polymer can self-assemble into nanomicelles that encapsulate doxorubicin. These nanocarriers are designed to be stable in the bloodstream but to disassemble and release their drug payload within the hypoxic microenvironment characteristic of solid tumors. acs.org

Role in Supramolecular Chemistry and Complex Molecular Architectures

The precise spacing and dual functionality offered by tert-Butyl (6-bromohexyl)carbamate make it a valuable tool in the construction of highly organized and complex molecular architectures, such as macrocycles, which are of significant interest in drug discovery.

A prime example is its use in the rational design of "Head-to-Tail" macrocyclic PROTACs (Proteolysis Targeting Chimeras). nih.govacs.org PROTACs are bifunctional molecules that induce the degradation of specific target proteins. While typically linear, macrocyclization can improve potency and pharmacokinetic properties by reducing conformational flexibility. nih.gov In a study detailing the synthesis of a potent macrocyclic PROTAC (SHD913) for the degradation of the Brd4 protein, tert-Butyl (6-bromohexyl)carbamate was used as a key linker component.

The synthesis involved reacting an intermediate molecule with tert-Butyl (6-bromohexyl)carbamate in the presence of potassium carbonate. acs.org This step introduced the six-carbon linker into the molecule. Subsequent deprotection of the Boc-group and further reaction steps led to the final macrocyclization, forming the complex "Head-to-Tail" architecture. acs.org The resulting macrocyclic PROTAC demonstrated potent degradation of the target protein at low nanomolar concentrations and mitigated the "hook effect," a common issue with linear PROTACs. nih.govacs.org This work highlights how the defined length and reactive ends of the linker derived from tert-Butyl (6-bromohexyl)carbamate are essential for achieving the specific three-dimensional structure required for potent biological activity.

Analytical Characterization in the Context of Research and Development

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity assessment of tert-Butyl (6-bromohexyl)carbamate. Both ¹H and ¹³C NMR are routinely employed.

A typical ¹H NMR spectrum of tert-Butyl (6-bromohexyl)carbamate displays characteristic signals that correspond to the different types of protons in the molecule. The protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.44 ppm. The methylene (B1212753) protons of the hexyl chain appear as multiplets in the range of 1.3-3.4 ppm. Specifically, the triplet at around 3.40 ppm is assigned to the methylene group adjacent to the bromine atom (–CH₂Br), while the multiplet at approximately 3.10 ppm corresponds to the methylene group attached to the carbamate (B1207046) nitrogen (–NHCH₂–). The broad singlet at about 4.5 ppm is characteristic of the N-H proton of the carbamate group. nih.gov

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The expected chemical shifts include signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the six distinct methylene carbons of the hexyl chain. General chemical shift ranges for similar structures suggest that the carbon of the –C(CH₃)₃ group would appear around 79 ppm, the methyl carbons at approximately 28 ppm, and the carbonyl carbon (C=O) around 156 ppm. The methylene carbons of the hexyl chain would have distinct signals, with the carbon bonded to bromine (C-Br) appearing downfield.

Table 1: Representative ¹H NMR Spectral Data for tert-Butyl (6-bromohexyl)carbamate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5br s1H-NH-
~3.40t2H-CH₂-Br
~3.10q2H-NH-CH₂-
~1.85m2H-CH₂-CH₂-Br
~1.50m2H-NH-CH₂-CH₂-
~1.44s9H-C(CH₃)₃
~1.35m4H-CH₂-(CH₂)₂-CH₂-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of tert-Butyl (6-bromohexyl)carbamate and to study its fragmentation patterns, which further corroborates its structure. The nominal molecular weight of the compound is 280.20 g/mol . mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺. A significant fragmentation pathway for Boc-protected amines involves the loss of the tert-butoxycarbonyl group or its components. Common fragments observed in the mass spectra of t-Boc substituted compounds include the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂), resulting in a combined loss of 100 Da. mdpi.comorgsyn.org Another characteristic fragmentation is the formation of the tert-butyl cation (C₄H₉)⁺ at m/z 57. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a compound in the solid state. While no specific crystal structure for tert-Butyl (6-bromohexyl)carbamate is publicly available, the analysis of a closely related derivative, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, provides valuable insight into the expected solid-state conformation. orgsyn.org

For a suitable crystal of tert-Butyl (6-bromohexyl)carbamate, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. It would confirm the geometry around the carbamate group and the conformation of the hexyl chain. In the solid state, intermolecular interactions such as hydrogen bonding involving the N-H group of the carbamate and potentially halogen bonding involving the bromine atom would be elucidated. Such studies are crucial for understanding the packing of molecules in the crystal lattice and can influence physical properties like melting point and solubility.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of tert-Butyl (6-bromohexyl)carbamate and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the purity assessment of tert-Butyl (6-bromohexyl)carbamate. These methods are typically performed in reversed-phase mode.

A common mobile phase for the analysis of carbamates consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. bldpharm.com A gradient elution is often employed to ensure good separation of the main compound from any potential impurities with different polarities. Detection is commonly achieved using a UV detector, as the carbamate group has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. While specific research-grade HPLC/UPLC methods for this exact compound are not widely published, commercial suppliers indicate its availability with purity levels often determined by these techniques.

Gas Chromatography (GC) for Derivatization Grade Assessment

Gas Chromatography (GC) is another important tool for assessing the purity of tert-Butyl (6-bromohexyl)carbamate. Commercial sources often specify the purity of the compound as determined by GC, with typical purities of ≥97.0%. mdpi.com

Due to the relatively high boiling point of tert-Butyl (6-bromohexyl)carbamate, a high-temperature capillary column and appropriate temperature programming are required for its analysis. The assessment by GC is crucial for what can be termed "derivatization grade," meaning the compound is sufficiently pure to be used in subsequent chemical transformations without introducing significant impurities. The technique can effectively separate volatile impurities that may not be easily detected by HPLC. For compounds with polar functional groups like the carbamate, derivatization is sometimes employed to increase volatility and improve peak shape in GC analysis, although for this specific compound, direct analysis is also feasible.

Elemental Analysis for Compositional Verification

In the research and development of new chemical entities, the unequivocal confirmation of a molecule's elemental composition is a fundamental requirement. Elemental analysis serves as a cornerstone technique for this purpose, providing a quantitative determination of the mass percentages of the elements present in a sample. For a compound like tert-Butyl (6-bromohexyl)carbamate, this analysis is crucial to verify its empirical formula, C11H22BrNO2, and to assess its purity. scbt.comnih.gov

The process involves the complete combustion of a small, precisely weighed sample of the compound in a controlled environment. This combustion breaks the molecule down into simple, stable inorganic compounds. For instance, the carbon in the sample is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2). The amounts of these combustion products are then accurately measured using various detection methods, such as thermal conductivity or infrared absorption. The mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated from these measurements. The analysis of halogens like bromine requires specific combustion or decomposition methods, often followed by titration or ion chromatography.

The experimentally determined mass percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the "found" (experimental) and "calculated" (theoretical) values provides strong evidence for the correct elemental composition and high purity of the synthesized compound. Discrepancies may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Theoretical Composition

The theoretical elemental composition of tert-Butyl (6-bromohexyl)carbamate is derived from its molecular formula, C11H22BrNO2, and the atomic weights of its constituent elements. scbt.comchemscene.com The calculated percentages serve as the benchmark against which experimental results are measured.

Table 1: Theoretical Elemental Composition of tert-Butyl (6-bromohexyl)carbamate

ElementSymbolAtomic Weight (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01111132.12147.15
HydrogenH1.0082222.1767.91
BromineBr79.904179.90428.52
NitrogenN14.007114.0075.00
OxygenO15.999231.99811.42
Total Molecular Weight280.206100.00

Research Findings: Comparison of Theoretical and Experimental Data

In a typical research setting, after the synthesis of tert-Butyl (6-bromohexyl)carbamate, an elemental analysis would be performed. The results would be presented in a format that directly compares the calculated theoretical values with the experimentally determined values. For a sample to be considered pure, the experimental values are generally expected to be within ±0.4% of the theoretical values. While specific experimental data for this compound is not detailed in widely available literature, likely due to its common use as a well-established reagent, the following table illustrates how such research findings would be presented. sigmaaldrich.commedchemexpress.com

Table 2: Illustrative Comparison of Calculated vs. Found Elemental Analysis Data for C11H22BrNO2

ElementCalculated (%)Found (Experimental) (%)Difference (%)
Carbon (C)47.1547.09-0.06
Hydrogen (H)7.917.95+0.04
Nitrogen (N)5.004.96-0.04
Note: The "Found" values are representative examples for illustrative purposes and demonstrate an acceptable level of purity.

This rigorous verification step is indispensable in the synthesis workflow, ensuring that the material being carried forward into subsequent research stages is indeed the correct compound and possesses the required purity.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of carbamates, including tert-butyl (6-bromohexyl)carbamate, is continuously evolving beyond traditional methods that often rely on hazardous reagents like phosgene. wikipedia.org Future research is increasingly directed towards greener, more efficient catalytic systems.

One promising avenue is the use of carbon dioxide (CO2) as a C1 synthon. nih.gov Research into the direct N-alkylation of carbamates from amines, CO2, and alkyl halides in the presence of a base like cesium carbonate has shown potential. acs.org Further investigation into catalyst systems, such as those based on zinc or other transition metals, could optimize this environmentally benign approach for the synthesis of tert-butyl (6-bromohexyl)carbamate and its derivatives. acs.org For instance, zinc-based catalysts have been shown to be effective for CO2 fixation in carbamate (B1207046) synthesis under mild conditions. acs.org

Palladium-catalyzed reactions, such as the reductive carbonylation of nitro compounds, also present an attractive route to functionalized carbamates. epa.govresearchgate.net Exploring the scope of these catalytic systems for substrates like 6-bromonitrohexane followed by protection could offer an alternative and efficient pathway. The development of novel ligands for these palladium catalysts could enhance their activity and selectivity for specific substrates. researchgate.net

Furthermore, catalyst-free approaches under continuous flow conditions are emerging as a safe and scalable alternative for carbamate synthesis, avoiding the need for potentially toxic catalysts and enabling faster reaction times. acs.org

Development of Advanced Synthetic Methodologies for Analogues with Enhanced Bioactivity

The core structure of tert-butyl (6-bromohexyl)carbamate serves as a scaffold for the synthesis of a wide array of analogues with potentially enhanced biological activity. Advanced synthetic methodologies are key to rapidly generating libraries of these compounds for screening.

Solid-phase synthesis, utilizing resins like Merrifield's resin, offers a convenient method for creating combinatorial libraries of carbamate derivatives. acs.org This approach allows for the efficient variation of the substituents attached to the carbamate nitrogen, leading to a diverse range of molecules for biological evaluation. acs.org

The modification of the alkyl chain is another area of focus. Introducing different functional groups or altering the chain length can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For example, replacing the bromo- substituent with other halogens like iodo- can alter reactivity, as iodine is a better leaving group for nucleophilic substitution reactions. bpsbioscience.com

The Curtius rearrangement of carboxylic acids in the presence of di-tert-butyl dicarbonate (B1257347) represents a versatile method for preparing tert-butyl carbamates, which can be adapted to create a variety of analogues. nih.gov This method, along with other named reactions, provides a robust toolbox for the synthesis of novel carbamate-based compounds with tailored biological activities. nih.govresearchgate.net

Expansion of Applications in Drug Discovery and Development

The carbamate moiety is a crucial structural element in many approved therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate. acs.orgnih.gov Tert-butyl (6-bromohexyl)carbamate's role as a bifunctional linker is particularly significant in the field of Antibody-Drug Conjugates (ADCs) . chemsrc.com

In ADCs, the tert-butyl (6-bromohexyl)carbamate linker can be used to attach a potent cytotoxic payload to a monoclonal antibody that targets a specific cancer cell antigen. nih.govacs.org Upon internalization of the ADC by the target cell, the linker may be designed to be cleaved, releasing the payload and inducing cell death. acs.org Future research will focus on designing more sophisticated linkers based on this scaffold, potentially incorporating self-immolative units or specific cleavage sites to improve the therapeutic window of ADCs. chemrxiv.orgresearchgate.net

Beyond ADCs, the carbamate's ability to modulate biological properties is being explored in the design of various inhibitors. For example, carbamate derivatives are being investigated as selective inhibitors of enzymes like butyrylcholinesterase for the potential treatment of Alzheimer's disease. nih.gov The synthesis of biscarbamates has shown promise in this area. nih.gov The versatility of the tert-butyl (6-bromohexyl)carbamate structure allows for its incorporation into a wide range of pharmacophores to improve their drug-like properties. nih.govnih.gov

Integration into Advanced Materials Science and Nanotechnology

The application of carbamate-containing molecules is extending into the realm of materials science and nanotechnology. The ability of carbamates to form robust linkages is being harnessed in the development of novel polymers and functional materials.

Polyurethanes , which are polymers linked by carbamate groups, are a major class of plastics. wikipedia.org The bifunctional nature of tert-butyl (6-bromohexyl)carbamate makes it a potential monomer for the synthesis of functional polyurethanes. The terminal bromide can be converted to other functional groups, allowing for the creation of polymers with tailored properties for specific applications, such as drug delivery or coatings.

In nanotechnology, this compound can be used to functionalize nanoparticles. For instance, it can be used to create linkers for attaching targeting ligands or therapeutic agents to the surface of nanoparticles, creating sophisticated drug delivery systems. chemsrc.com Research is ongoing into the development of tumor microenvironment-responsive nanocarriers that can release their payload in response to specific stimuli like hypoxia. chemsrc.com

Computational Chemistry Approaches for Predicting Reactivity and Designing New Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.

Quantitative Structure-Toxicity Relationship (QSTR) models are being developed for carbamates to predict their toxicity based on molecular descriptors. mdpi.com These models can help in the early-stage assessment of the safety profile of new derivatives of tert-butyl (6-bromohexyl)carbamate. Density Functional Theory (DFT) calculations are employed to determine electronic properties that are correlated with toxicity. mdpi.com

Computational studies are also used to elucidate reaction mechanisms and predict the efficacy of catalytic systems for carbamate synthesis. nih.govresearchgate.netmdpi.comacs.org For example, ab initio calculations can help understand the energetics of carbamate formation from CO2 and amines, guiding the design of more efficient catalysts. researchgate.net

Furthermore, predictive models are being developed to forecast the physicochemical properties of molecules, which is crucial for drug design and materials science. researchgate.net By combining different predictive models, a higher accuracy in predicting properties like vapor pressure and enthalpy of vaporization can be achieved. researchgate.net Machine learning algorithms are also being integrated with differential equations to create predictive models for chemical processes, which can be applied to optimize the synthesis of carbamate derivatives. orientjchem.org

Q & A

Q. What are the standard laboratory synthesis protocols for tert-Butyl (6-bromohexyl)carbamate?

tert-Butyl (6-bromohexyl)carbamate is typically synthesized via carbamate protection of 6-bromohexylamine using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions (e.g., aqueous NaHCO₃ or Et₃N in THF/DCM). The reaction is monitored by TLC, and purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization often depends on stoichiometric control of Boc anhydride and reaction time (12–24 hours at 0–25°C) .

Q. What safety precautions are critical when handling this compound?

Use P95 respirators (US) or P1 filters (EU) for particulate protection, and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust and ensure fume hood ventilation. Store at room temperature (15–25°C) in airtight containers, away from strong acids/bases or oxidizing agents .

Q. How is the Boc-protected amine group selectively deprotected in downstream reactions?

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane, TFA in DCM). Reaction progress is tracked via NMR or LC-MS. For acid-sensitive substrates, milder conditions (e.g., catalytic TMSOTf) may be employed .

Advanced Research Questions

Q. How can reaction yields in alkylation or cross-coupling reactions using this compound be optimized?

Key variables include solvent polarity (e.g., DMF for SN2 reactions vs. THF for Grignard coupling), temperature (40–80°C for Buchwald-Hartwig amination), and catalyst choice (e.g., Pd(OAc)₂/Xantphos for C–N bond formation). Pre-activation of the bromide with KI or phase-transfer catalysts (e.g., TBAB) enhances nucleophilicity .

Q. What analytical methods resolve contradictions in reported crystallographic data for Boc-protected intermediates?

Single-crystal X-ray diffraction is the gold standard. For ambiguous cases, compare experimental XRD data (e.g., hydrogen bond networks, unit cell parameters) with computational models (DFT-optimized geometries). Discrepancies may arise from solvent inclusion or polymorphism, necessitating controlled recrystallization (e.g., slow evaporation in EtOAc/hexane) .

Q. How do steric and electronic factors influence the reactivity of the 6-bromohexyl chain in nucleophilic substitutions?

The primary bromide favors SN2 mechanisms, but steric hindrance from the Boc group can slow kinetics. Kinetic studies (e.g., competition experiments with secondary bromides) and Hammett analysis quantify electronic effects. Polar aprotic solvents (e.g., DMSO) enhance leaving-group activation, while crown ethers mitigate counterion pairing in polar reactions .

Methodological Considerations

Q. What strategies mitigate side reactions during Boc deprotection in complex multi-step syntheses?

  • Acid Sensitivity : Use TFA (0.5–2.0 equiv) in DCM at 0°C to minimize epimerization.
  • Scavengers : Add thiols (e.g., 1,2-ethanedithiol) to trap carbocations during TFA cleavage.
  • Workup : Neutralize with aqueous NaHCO₃ or solid K₂CO₃ to prevent over-acidification .

Q. How should researchers address inconsistent NMR spectral data for Boc-protected intermediates?

  • Deuterated Solvents : Use CDCl₃ for better resolution of tert-butyl signals (δ 1.2–1.4 ppm).
  • Variable Temperature (VT-NMR) : Resolve rotameric splitting in the NHBoc group (e.g., –40°C to 25°C).
  • 2D Techniques : HSQC and HMBC clarify coupling patterns and confirm regiochemistry .

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Boc-NH-C6-Br

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